

beta-Bromostyrene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to **beta-Bromostyrene**

Introduction

Beta-bromostyrene, with the chemical formula C₈H₇Br, is an organic compound that serves as a crucial intermediate in organic synthesis.[1] It is characterized by a phenyl group attached to a vinyl bromide. The position of the bromine atom on the double bond significantly influences its reactivity, making it a versatile building block for a wide array of more complex molecules.[1] [2] **Beta-bromostyrene** is utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] The compound exists as two geometric isomers, (E)- and (Z)-**beta-bromostyrene**, due to the restricted rotation around the carbon-carbon double bond.[4]

Chemical Structure and Isomerism

The chemical structure of **beta-bromostyrene** consists of a benzene ring bonded to a bromoethenyl group. The key structural feature is the carbon-carbon double bond, which gives rise to stereoisomerism.

E/Z Isomerism

E/Z isomerism is a form of stereoisomerism that occurs in alkenes with two different substituent groups on each carbon of the double bond.[5] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents.

- (E)-beta-Bromostyrene: The 'E' stands for entgegen (German for opposite). In this isomer, the high-priority groups on each carbon of the double bond (the phenyl group and the bromine atom) are on opposite sides.[5]
- (Z)-beta-Bromostyrene: The 'Z' stands for zusammen (German for together). In this isomer, the high-priority groups are on the same side of the double bond.[5]

Caption: Geometric isomers of beta-bromostyrene.

Physical and Chemical Properties

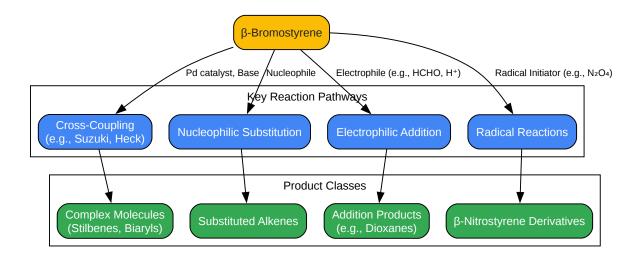
The physical and chemical properties of **beta-bromostyrene** can vary between its isomers. The data presented below is a compilation from various sources.

Physical Properties

Property	Value (Mixture/Unspecifie d)	(E)-trans-isomer	(Z)-cis-isomer
Molecular Formula	C ₈ H ₇ Br	CaH7Br[6]	CaH7Br[7]
Molecular Weight	183.04 g/mol [8]	183.04 g/mol [6]	183.04 g/mol
Appearance	Clear yellowish to brown liquid[3]	-	-
Odor	Strong hyacinth odor[8]	Pleasant odor[4]	-
Melting Point	7 °C[9][10]	7 °C[8]	-7 °C[8]
Boiling Point	219-221 °C (lit.)[3]; 112 °C at 20 mmHg[8] [10]	108 °C at 20 mmHg[8]	55-56 °C at 2 mmHg[8]
Density	1.427 g/mL at 25 °C[9]	1.4269 g/cm ³ at 16 °C[8]	1.4322 g/cm³ at 10 °C[8]
Refractive Index	n20/D 1.607 (lit.)[9]	n20/D 1.6093[8]	n22/D 1.5990[8]
Solubility	Insoluble in water; miscible with alcohol and ether[1]	Soluble in diethyl ether and ethyl alcohol[8]	-
Flash Point	79 °C (closed cup)[8]	-	-
Vapor Pressure	0.12 mmHg[8]	-	-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **beta-bromostyrene** and its isomers.


Spectroscopy	Data Reference
¹H NMR	Available[8][11][12]
¹³ C NMR	Available[6][7][8]
Mass Spectrometry	Available[7][8]
Infrared (IR) Spectroscopy	Available[8]
Raman Spectroscopy	Available[6]

Reactivity and Chemical Reactions

The reactivity of **beta-bromostyrene** is dominated by its vinyl bromide and phenyl functionalities, allowing it to participate in a variety of organic reactions.[2]

- Cross-Coupling Reactions: It is a valuable substrate for transition metal-catalyzed reactions like Suzuki and Heck couplings to form more complex molecular structures.[1]
- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[1]
- Electrophilic Addition: The double bond can undergo addition reactions with electrophiles. For example, it reacts with formaldehyde in an acidic medium to form 4-phenyl-5-bromo-1,3-dioxanes.[1]
- Radical Reactions: **Beta-bromostyrene** can participate in radical-mediated pathways. For instance, its reaction with dinitrogen tetroxide proceeds via a styrenyl radical intermediate.[1]

Click to download full resolution via product page

Caption: Reactivity of beta-bromostyrene.

Experimental Protocols

Several methods have been developed for the synthesis of **beta-bromostyrene**, often with a focus on controlling the stereochemistry of the product.

Synthesis of (E)-β-Bromostyrene from Cinnamic Acid (Hunsdiecker-type Reaction)

This method utilizes a catalytic Hunsdiecker reaction to produce (E)- β -bromostyrene with high stereoselectivity.[13]

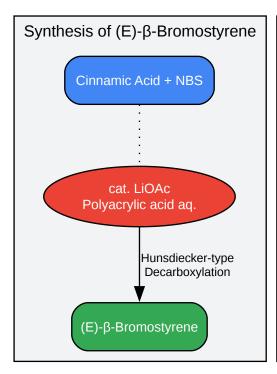
- Reactants: Cinnamic acid, N-bromosuccinimide (NBS), and a catalytic amount of lithium acetate.[13]
- Solvent: Polyacrylic acid aqueous solution.[13]
- Procedure:

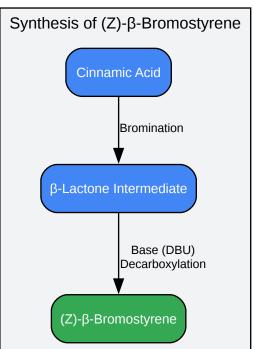
- To a flask, add cinnamic acid, lithium acetate, NBS, sodium polyacrylate aqueous solution, and water.[13]
- The molar ratio of lithium acetate to cinnamic acid should be between 0.1:1 and 0.5:1, and the molar ratio of NBS to cinnamic acid should be between 1:1 and 1.48:1.[13]
- Stir the mixture at room temperature for 5-120 minutes to obtain a homogeneous solution.
- The reaction completes the decarboxylation and bromination, yielding (E)-β-bromostyrene with a trans-to-cis ratio greater than 98%.[13]
- Extract the organic product with ethyl acetate, wash with water, dry, and remove the solvent via rotary evaporation.[13]

Synthesis of cis-β-Bromostyrene Derivatives from Cinnamic Acids

This protocol describes a stereospecific synthesis of cis- β -bromostyrene derivatives via a tandem substitutive bromination-decarboxylation sequence involving a stable β -lactone intermediate.[14]

- Reactants: Cinnamic acids, bromine.[14]
- Procedure:
 - Bromination of cinnamic acids leads to the formation of β-lactone intermediates.[14]
 - These intermediates can be isolated and identified in most cases. However, isolation is not necessary for the subsequent step.[14]
 - The β-lactone is then transformed into cis-β-bromostyrene in a stereospecific manner. The mechanism involves deprotonation at the α-position by a base like DBU, followed by an E1cb-like mechanism to form a carboxylate, which then decarboxylates to yield the (Z)-vinyl carbanion. Protonation of this carbanion gives the final (Z)-β-bromostyrene product.
 [14]




Synthesis of (Z)-β-Bromostyrene

This procedure outlines the preparation of (Z)- β -bromostyrene from erythro- α , β -dibromo- β -phenylpropionic acid.[15]

- Reactants: erythro-α,β-dibromo-β-phenylpropionic acid, sodium azide.[15]
- Solvent: Dry N,N-dimethylformamide (DMF).[15]
- Procedure:
 - In a 1-L round-bottomed flask equipped with a magnetic stirrer, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry DMF.[15]
 - Stir the reaction mixture at room temperature for 8 hours.[15]
 - Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.[15]
 - Separate the organic layer, wash it three times with 100-mL portions of water, and then dry it over magnesium sulfate.[15]
 - Filter the solution and evaporate the solvent using a rotary evaporator.[15]
 - Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene. The boiling point is 54–56°C at 1.5 mm Hg, with a yield of 74–76%.[15]

Click to download full resolution via product page

Caption: Synthetic routes to E and Z isomers.

Applications

Beta-bromostyrene is a highly versatile reagent in organic chemistry with a broad range of applications.

- Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where its structure allows for diverse chemical modifications.[2][3]
- Organic Synthesis: It is a precursor for preparing substituted alkenes, acetylenes, and is
 used in the total synthesis of natural products and antibiotics.[3]
- Polymer Chemistry: It can be incorporated into polymers and copolymers to create materials with unique properties such as improved thermal stability or electrical conductivity.[1]
- Dyes and Pigments: Its reactivity allows it to be integrated into dyes and pigments, enhancing their properties.[1]

Catalyst Development: Due to its reactivity in coupling reactions, it is used to evaluate the
efficiency and selectivity of new catalysts.[1]

Conclusion

Beta-bromostyrene is a fundamental building block in modern organic synthesis. Its structural features, particularly the presence of a vinyl bromide group attached to a phenyl ring and its existence as distinct E and Z isomers, provide a gateway to a vast number of chemical transformations. The well-established protocols for its synthesis, combined with its diverse reactivity in cross-coupling and other reactions, solidify its importance for researchers in medicinal chemistry, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy beta-Bromostyrene | 103-64-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. beta-Bromostyrene | 103-64-0 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. trans-beta-Bromostyrene | C8H7Br | CID 5314126 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-Bromostyrene, (Z)- | C8H7Br | CID 5369379 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-Bromostyrene | C8H7Br | CID 7667 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. beta-Bromostyrene(103-64-0) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]

- 13. CN101391938A A kind of preparation method of bromostyrene Google Patents [patents.google.com]
- 14. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [beta-Bromostyrene chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074151#beta-bromostyrene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com